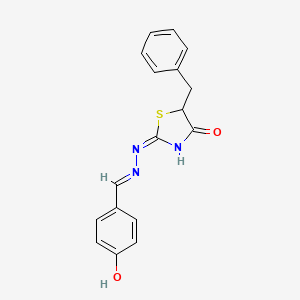

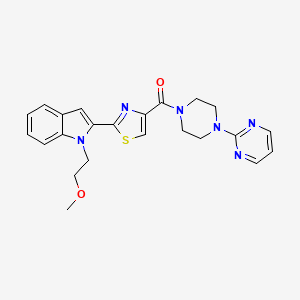

(E)-5-benzyl-2-((E)-(4-hydroxybenzylidene)hydrazono)thiazolidin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “(E)-5-benzyl-2-((E)-(4-hydroxybenzylidene)hydrazono)thiazolidin-4-one” is a derivative of thiazolidin-4-one . Thiazolidin-4-one derivatives are known for their significant anticancer activities . They are among the most important chemical skeletons that illustrate anticancer activity . These compounds have been the subject of extensive research due to their potential as innovative anticancer agents .

Synthesis Analysis

Thiazolidin-4-one derivatives can be synthesized through various synthetic strategies . For instance, one-pot synthesis of hydrazono 1,3-thiazolidin-4-one derivatives was carried out by ketones, thiosemicarbazide, and ethylchloroacetate with the catalyst of anhydrous sodium acetate . Another method involves the reaction of oxindole derivatives, thiosemicarbazide with dialkyl acetylenedicarboxylate (or maleimide) leading to novel indole-hydrazono thiazolidinones .Molecular Structure Analysis

The molecular structure of thiazolidin-4-one derivatives has been studied using various spectroscopic methods such as FT-IR, 1D NMR, 2D NMR, and LC–MS . The carbon atom of methylene at site 5 of thiazolidin-4-one analogues depicts nucleophilic action .Chemical Reactions Analysis

Thiazolidin-4-one derivatives have been involved in various chemical reactions. For instance, the reaction of 1 with ethyl bromoacetate, dimethyl acetylenedicarboxylate, and maleic anhydride afforded the corresponding thiazolidinone . Another example is a rapid one-pot three-component route for the synthesis of novel compounds comprising 2H-pyran and 2-hydrazono-4-oxothiazolin rings .Physical And Chemical Properties Analysis

The physical and chemical properties of thiazolidin-4-one derivatives have been studied using various techniques. For instance, the 1H and 13C NMR data, melting point (m.p), infrared spectrum (IR), mass spectrum, and UV–visible spectrum measurements are used to confirm the authenticity of the synthesized derivatives .Scientific Research Applications

- Thiazolidin-4-one derivatives have demonstrated significant anticancer properties. Researchers have explored novel compounds based on this scaffold, aiming to develop innovative anticancer agents .

- Nanomaterial-based synthesis routes have also been investigated, enhancing the delivery and efficacy of thiazolidin-4-one compounds .

Anticancer Activity

Mechanism of Action

Target of Action

Thiazolidin-4-one derivatives, which this compound is a part of, have been extensively researched for their significant anticancer activities .

Mode of Action

Thiazolidin-4-one derivatives are known to exhibit anticancer activity . They are believed to inhibit cancer cell proliferation .

Biochemical Pathways

Thiazolidin-4-one derivatives have been associated with anticancer activities . They are believed to interfere with the biochemical pathways that regulate cell proliferation, leading to the inhibition of cancer cell growth .

Result of Action

Thiazolidin-4-one derivatives, which this compound is a part of, have been associated with significant anticancer activities . They are believed to inhibit the proliferation of cancer cells .

Future Directions

Thiazolidin-4-one derivatives, including “(E)-5-benzyl-2-((E)-(4-hydroxybenzylidene)hydrazono)thiazolidin-4-one”, hold promise for future research due to their significant anticancer activities . Further exploration of these heterocyclic compounds as possible anticancer agents could be beneficial . Additionally, the development of green synthesis methods and the study of these scaffolds for designing next-generation drug candidates are areas of interest .

properties

IUPAC Name |

(2E)-5-benzyl-2-[(E)-(4-hydroxyphenyl)methylidenehydrazinylidene]-1,3-thiazolidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O2S/c21-14-8-6-13(7-9-14)11-18-20-17-19-16(22)15(23-17)10-12-4-2-1-3-5-12/h1-9,11,15,21H,10H2,(H,19,20,22)/b18-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXYQWBLGRMTMRF-WOJGMQOQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2C(=O)NC(=NN=CC3=CC=C(C=C3)O)S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CC2C(=O)N/C(=N\N=C\C3=CC=C(C=C3)O)/S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-5-benzyl-2-((E)-(4-hydroxybenzylidene)hydrazono)thiazolidin-4-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[4-(3-methoxyphenyl)piperazin-1-yl]carbonyl}benzimidazo[1,2-c]quinazoline-6(5H)-thione](/img/structure/B2472253.png)

![8-(3,4-Dimethylphenyl)-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-d ione](/img/structure/B2472255.png)

![7-(tert-butyl)-1-methyl-3-(3-methylbenzyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2472259.png)

![N-[4-(acetylamino)phenyl]-2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2472262.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,4-dimethoxybenzamide hydrochloride](/img/structure/B2472264.png)

![N-allyl-4-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl}benzenecarboxamide](/img/structure/B2472265.png)

![2-[5-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B2472266.png)

![N-(2-(5-acetylthiophen-2-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2472269.png)